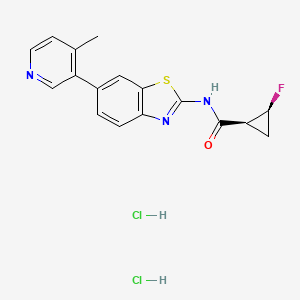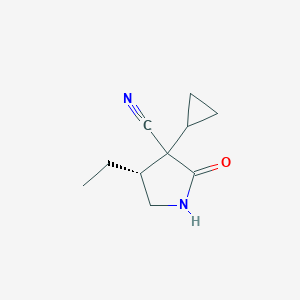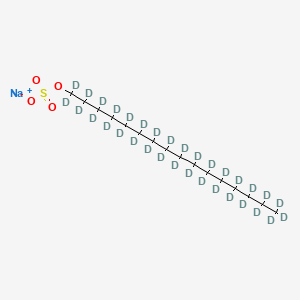
c-ABL-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-ABL-IN-1 is a novel and specific inhibitor of the c-Abl protein, which is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. This compound has shown significant potential in preventing the progression of neurodegenerative diseases such as Parkinson’s disease .
Vorbereitungsmethoden
The preparation of c-ABL-IN-1 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but they likely involve similar steps with optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
c-ABL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
c-ABL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of c-Abl kinase activity. In biology, it helps in understanding the role of c-Abl in cellular processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson’s disease by preventing the progression of neurodegeneration . Additionally, it has applications in cancer research, particularly in targeting chronic myeloid leukemia (CML) and other malignancies .
Wirkmechanismus
The mechanism of action of c-ABL-IN-1 involves the inhibition of the c-Abl tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. This compound binds to the myristoyl pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing its activation . This mechanism is particularly effective in preventing the progression of diseases like Parkinson’s disease and chronic myeloid leukemia .
Vergleich Mit ähnlichen Verbindungen
c-ABL-IN-1 can be compared with other similar compounds such as imatinib, nilotinib, and dasatinib. These compounds also target the c-Abl kinase but differ in their binding sites and mechanisms of action. For example, imatinib binds to the ATP-binding site of c-Abl, while this compound binds to the myristoyl pocket . This unique binding site of this compound provides a distinct advantage in terms of specificity and reduced off-target effects. Other similar compounds include GNF-2, GNF-5, and ABL-001, which are also allosteric inhibitors of c-Abl kinase .
Eigenschaften
Molekularformel |
C17H16Cl2FN3OS |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(1S,2S)-2-fluoro-N-[6-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1 |
InChI-Schlüssel |
CKKZDNADJKPOGH-FZIZHOOBSA-N |
Isomerische SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl |
Kanonische SMILES |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)

![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)




